Rapid Testosterone Suppression: Degarelix vs. Leuprolide Acetate (CS21 Phase 3 Trial)
Degarelix achieves medical castration (testosterone ≤0.5 ng/mL) significantly faster than the GnRH agonist leuprolide. This eliminates the risk of a testosterone surge and clinical flare associated with agonist therapy. [1]
| Evidence Dimension | Time to Castrate Testosterone (≤0.5 ng/mL) |
|---|---|
| Target Compound Data | 96% of patients achieved castrate levels by Day 3; 99% by Day 14 [1]. |
| Comparator Or Baseline | Leuprolide Acetate: 0% at Day 3; 18% at Day 14 [1]. |
| Quantified Difference | At Day 3, degarelix achieved castration in 96% vs. 0% for leuprolide. Median castration time was Day 3 for degarelix vs. Day 28 for leuprolide [2]. |
| Conditions | 12-month, randomized, open-label, parallel-group Phase 3 trial (CS21) in patients with prostate cancer requiring ADT [REFS-1, REFS-2]. |
Why This Matters
This rapid onset of action is critical for avoiding the clinical flare phenomenon and for scenarios requiring urgent testosterone suppression, such as impending spinal cord compression.
- [1] FDA Approves Ferring Pharmaceuticals' Degarelix For Treatment Of Advanced Prostate Cancer. Urology Times. 2009 Jan 15. View Source
- [2] Degarelix. Drugs. 2009;69(14):1967-76. View Source
